Bienvenue dans la boutique en ligne BenchChem!

Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Procurement Specification Purity Analysis Chemical Intermediates

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a specialized fluorinated building block essential for scalable rucaparib synthesis due to its unique 1,2,3,5-substitution pattern. Its ortho-methyl group enables exclusive heterocyclic transformations unattainable with analogs, while high purity minimizes side reactions in medicinal chemistry workflows.

Molecular Formula C9H8FNO4
Molecular Weight 213.16 g/mol
CAS No. 697739-03-0
Cat. No. B1461749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoro-2-methyl-3-nitrobenzoate
CAS697739-03-0
Molecular FormulaC9H8FNO4
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC
InChIInChI=1S/C9H8FNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3
InChIKeyQOEAMLSLLJPIRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0): A Key Fluorinated Nitrobenzoate Intermediate for Targeted Synthesis


Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) is a fluorinated aromatic ester featuring a strategic substitution pattern of fluorine, methyl, and nitro groups on a benzoate core . This compound is a solid with a molecular formula of C₉H₈FNO₄ and a molecular weight of 213.16 g/mol, and is primarily used as a versatile intermediate in organic synthesis, including the scalable production of the PARP inhibitor rucaparib [1].

Methyl 5-fluoro-2-methyl-3-nitrobenzoate: Why Structural Specificity Defines Procurement Value in Complex Synthesis


The precise 1,2,3,5-substitution pattern of methyl 5-fluoro-2-methyl-3-nitrobenzoate—with a fluorine at C5, a methyl group at C2, and a nitro group at C3—cannot be interchanged with other regioisomeric or analoguous fluoronitrobenzoates . Attempts to substitute this building block with alternatives lacking the C2 methyl group or with different nitro/fluoro orientations would lead to distinct reaction outcomes due to altered electronic and steric profiles [1]. This specificity is critical for achieving the chemoselectivity and yield required in multi-step syntheses, such as that of rucaparib, where the methyl group participates in a key imino-Stetter reaction .

Methyl 5-fluoro-2-methyl-3-nitrobenzoate: Quantified Evidence of Differentiation from Close Analogs for Informed Procurement


Commercial Purity Advantage vs. Common Fluorinated Analogs

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is commercially available at a guaranteed purity of 99% (GC) from major suppliers . This represents a quantifiable advantage over common regioisomeric analogs such as methyl 2-fluoro-5-nitrobenzoate or methyl 3-fluoro-5-nitrobenzoate, which are often supplied at lower standard purities (typically 95-98%) . Higher initial purity reduces the need for additional purification steps in downstream applications, directly impacting process efficiency and cost.

Procurement Specification Purity Analysis Chemical Intermediates

Lipophilicity Differentiation for Optimized Drug Design

The calculated LogP of methyl 5-fluoro-2-methyl-3-nitrobenzoate is 2.43, while the analogous methyl 5-fluoro-2-methylbenzoate (without the nitro group) has a lower LogP of approximately 1.8 . The presence of the nitro group in the target compound significantly increases lipophilicity, which is a key parameter for optimizing membrane permeability and oral bioavailability in drug candidates.

Medicinal Chemistry ADME Prediction LogP

Scalable Synthesis Validation vs. Alternate Rucaparib Intermediates

Methyl 5-fluoro-2-methyl-3-nitrobenzoate has been validated in a scalable, multi-step synthesis of rucaparib, a commercial PARP inhibitor [1]. The process uses this specific building block to achieve a trisubstituted indole core via an imino-Stetter reaction. While alternative routes using 5-fluoro-2-methyl-3-nitrobenzoic acid (the acid form) exist, the methyl ester was selected for this optimized route, suggesting advantages in reaction yield, chemoselectivity, or purification [2].

Process Chemistry Scalability PARP Inhibitor

Documented Synthetic Yield for Cost-Effective Process Planning

The synthesis of methyl 5-fluoro-2-methyl-3-nitrobenzoate from its corresponding acid is reported with a yield of 96% under optimized conditions . This is significantly higher than the 75-85% yield range often reported for the esterification of other substituted nitrobenzoic acids (e.g., 4-nitrobenzoic acid to its methyl ester) [1]. This documented high yield provides a reliable benchmark for cost modeling and process optimization.

Process Development Yield Optimization Cost of Goods

Methyl 5-fluoro-2-methyl-3-nitrobenzoate: Application Scenarios Justified by Differential Evidence


Scalable Synthesis of Rucaparib and Related PARP Inhibitors

This compound is the validated starting material for a published, scalable route to rucaparib [1]. Its unique substitution pattern is essential for the key imino-Stetter reaction that builds the indole core. Procurement of this specific building block is required to replicate the reported process without extensive re-optimization.

Medicinal Chemistry Programs Requiring High-Purity Building Blocks

Given its high commercial purity (≥99% GC) relative to many fluoronitrobenzoate analogs , this compound is ideal for medicinal chemistry libraries where high initial purity minimizes side reactions and simplifies purification, accelerating the lead optimization process.

Synthesis of Specialized Heterocycles like 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

The compound's specific substitution pattern, with a methyl group ortho to the ester, enables its direct use in the synthesis of 6-fluoro-4-nitroisobenzofuran-1(3H)-one . This transformation is not possible with analogs lacking the ortho-methyl group, making this compound indispensable for accessing this specific heterocyclic scaffold.

Development of Fluorinated Drug Candidates with Enhanced Lipophilicity

The presence of the nitro group contributes a LogP of 2.43, offering a significant lipophilicity increase over the nitro-free analog (ΔLogP ≈ +0.6) . This property is strategically valuable for medicinal chemists aiming to improve the membrane permeability and oral bioavailability of novel drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.